molecular formula C13H15BrN2O2S2 B2448487 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873003-02-2

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2448487
CAS No.: 873003-02-2
M. Wt: 375.3
InChI Key: YATJTLONTVURRK-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Research: The compound can be used in studies to understand the biological activity of thiazole derivatives and their interactions with biomolecules.

    Industrial Applications: It can be used in the development of new materials, catalysts, and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Brominated Sulfonamides: Compounds with similar bromine and sulfonamide groups can have comparable chemical reactivity and applications.

Uniqueness

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJTLONTVURRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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